Sucrose cocoate (CAS 91031-88-8) is a naturally derived, non-ionic surfactant and emulsifier synthesized via the esterification of sucrose with coconut fatty acids. Characterized by a high Hydrophilic-Lipophilic Balance (HLB) of 15, it is highly water-dispersible and optimized for stabilizing oil-in-water (O/W) emulsions [1]. In industrial and pharmaceutical procurement, sucrose cocoate is primarily valued not just for its baseline cleansing properties, but for its structural ability to form stable niosomes, enhance mucosal peptide absorption, and drastically mitigate the lipid-stripping irritancy of harsher anionic surfactants. Its completely PEG-free profile makes it a critical drop-in replacement for ethoxylated emulsifiers in clean-label and biocompatible formulations.
Substituting sucrose cocoate with standard high-HLB emulsifiers like Polysorbate 20 or PEG-7 Glyceryl Cocoate introduces ethoxylated compounds, which conflict with strict clean-label, PEG-free, and 1,4-dioxane-free manufacturing mandates. Conversely, relying solely on conventional mild surfactants like Cocamidopropyl Betaine fails to replicate sucrose cocoate's specific vesicle-forming (niosome) capabilities, which are critical for advanced transdermal drug delivery [1]. Furthermore, standard anionic surfactants such as Sodium Lauryl Sulfate (SLS) drive unacceptably high transepidermal water loss (TEWL) and barrier disruption. Sucrose cocoate's specific bulky sucrose headgroup provides steric hindrance that directly buffers micelle aggressiveness, an effect not easily duplicated by generic in-class alternatives [2].
For formulators transitioning away from ethoxylated ingredients, sucrose cocoate provides an exact Hydrophilic-Lipophilic Balance (HLB) match to industry-standard polysorbates. Operating efficiently at 3–5% concentrations in the water phase, sucrose cocoate stabilizes oil-in-water (O/W) emulsions with the same thermodynamic stability as Polysorbate 20 or Polysorbate 80, but without the risk of PEG or 1,4-dioxane contamination [1]. This allows for direct procurement substitution in clean-label manufacturing without requiring a complete overhaul of the emulsion's lipid phase architecture.
| Evidence Dimension | Emulsifier HLB and Clean-Label Compliance |
| Target Compound Data | Sucrose Cocoate (HLB 15, 100% PEG-free) |
| Comparator Or Baseline | Polysorbate 20 / 80 (HLB 15, Ethoxylated/PEG-containing) |
| Quantified Difference | Matches the high-HLB (15) O/W emulsification capacity of polysorbates while eliminating PEG-associated regulatory restrictions. |
| Conditions | 3-5% use level in cosmetic and pharmaceutical O/W emulsions. |
Enables direct replacement of ethoxylated emulsifiers in strict clean-label formulations without compromising emulsion stability.
Sucrose cocoate demonstrates a high capacity to self-assemble into stable non-ionic surfactant vesicles (niosomes) for drug delivery. Research indicates that sucrose cocoate niosomes, particularly when optimized with ~27 wt% cholesterol, yield significantly higher in vitro skin permeation profiles for model drugs (e.g., diclofenac and sulfadiazine) compared to unencapsulated free drug solutions [1]. The bulky sucrose headgroup contributes to a favorable balance between membrane stability and deformability, facilitating superior drug transport across the stratum corneum.
| Evidence Dimension | Transdermal drug permeation rate |
| Target Compound Data | Sucrose Cocoate-based niosomes (with ~27 wt% cholesterol) |
| Comparator Or Baseline | Unencapsulated free drug solution |
| Quantified Difference | Significantly accelerated release and higher total skin permeation profiles compared to the free drug baseline. |
| Conditions | In vitro skin permeation assays using diclofenac and sulfadiazine. |
Justifies the procurement of sucrose cocoate as a primary vesicle-forming excipient for advanced transdermal pharmaceutical patches and cosmeceuticals.
In the development of non-invasive peptide therapies, sucrose cocoate acts as a highly effective mucosal absorption enhancer. In vivo studies demonstrate that a 0.5% concentration of sucrose cocoate in nasal formulations causes a rapid and significant increase in the systemic bioavailability of peptides like insulin and calcitonin [1]. It achieves this enhancement at lower toxicity thresholds compared to traditional bile salts like sodium glycocholate, which often require higher concentrations and pose greater risks of mucosal irritation.
| Evidence Dimension | Systemic peptide bioavailability and enhancer concentration |
| Target Compound Data | 0.5% Sucrose Cocoate |
| Comparator Or Baseline | Sodium Glycocholate (Bile salt enhancer) |
| Quantified Difference | Achieves significant plasma peptide elevation at 0.5% concentration with a milder mucosal toxicity profile than standard bile salts. |
| Conditions | Nasal administration of insulin/calcitonin in in vivo rat models. |
Makes sucrose cocoate a critical excipient for pharmaceutical buyers developing intranasal or ocular biologic delivery systems.
When formulated as a co-surfactant, sucrose cocoate actively mitigates the barrier-disrupting effects of harsh primary detergents. While standard anionic surfactants like Sodium Lauryl Sulfate (SLS) aggressively strip stratum corneum lipids and elevate Transepidermal Water Loss (TEWL), the addition of sucrose cocoate provides steric buffering[1]. This interaction reduces the critical micelle concentration (CMC) aggressiveness of the system, maintaining high foam density and cleansing power while significantly lowering the erythema and TEWL spikes associated with SLS alone.
| Evidence Dimension | Transepidermal Water Loss (TEWL) and Lipid Stripping |
| Target Compound Data | Sucrose Cocoate + Anionic Surfactant Blend |
| Comparator Or Baseline | Sodium Lauryl Sulfate (SLS) alone |
| Quantified Difference | Substantially reduces TEWL elevation and barrier disruption while maintaining comparable foam density and cleansing efficacy. |
| Conditions | Topical cleansing formulations and dermatological patch testing. |
Allows formulators to procure a single ingredient that simultaneously acts as a thickener, foam booster, and critical anti-irritant in high-performance cleansers.
Due to its HLB of 15 and PEG-free structure, sucrose cocoate is the ideal drop-in replacement for Polysorbate 20 in natural cosmetics and clean-label topical pharmaceuticals, ensuring stable oil-in-water emulsions without regulatory friction [1].
Sucrose cocoate is highly suited as the primary vesicle-forming surfactant in transdermal patches and gels. Its ability to form stable niosomes with cholesterol significantly enhances the percutaneous absorption of NSAIDs and antimicrobials compared to standard hydrogels[2].
For pharmaceutical buyers developing non-invasive biologics, sucrose cocoate serves as a highly effective mucosal permeation enhancer. At low concentrations (0.5%), it safely accelerates the systemic absorption of therapeutic peptides like insulin across nasal and ocular mucosa [3].
In the formulation of cleansers for atopic or compromised skin, sucrose cocoate acts as a critical co-surfactant. It sterically buffers aggressive anionic micelles, drastically reducing the TEWL and erythema typically caused by primary detergents like SLS[4].